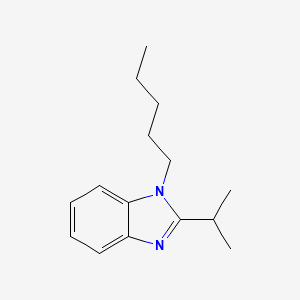![molecular formula C26H29N5O3 B15000818 10-(4-ethoxyphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1,3,5-trihydro-6H,7H,8 H,9H-1,3-diazaperhydroepino[1,2-h]purine-2,4-dione](/img/structure/B15000818.png)
10-(4-ethoxyphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1,3,5-trihydro-6H,7H,8 H,9H-1,3-diazaperhydroepino[1,2-h]purine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(4-ethoxyphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione is a complex organic compound with a unique structure that combines elements of diazepine and purine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-ethoxyphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the core diazepine structure, followed by the introduction of the purine moiety. Key steps include:
Formation of the Diazepine Ring: This involves the cyclization of appropriate precursors under controlled conditions.
Attachment of the Purine Moiety: This step requires the use of purine derivatives and specific catalysts to ensure the correct orientation and bonding.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
10-(4-ethoxyphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.
Reduction: This can be used to remove certain functional groups or reduce double bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and organometallic compounds (Grignard reagents) are typical.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may interact with biological macromolecules, making it a candidate for drug discovery.
Medicine: Potential therapeutic applications could include acting as an enzyme inhibitor or receptor modulator.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action for 10-(4-ethoxyphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. These could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites or binding pockets, potentially inhibiting or modulating the activity of its targets. Pathways involved might include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 10-(4-ethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7,8,9,10-tetrahydro-1H-[1,3]diazepino[2,1-f]purine-2,4(3H,6H)-dione
- (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
Uniqueness
What sets 10-(4-ethoxyphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione apart is its specific combination of functional groups and ring structures
Properties
Molecular Formula |
C26H29N5O3 |
|---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
10-(4-ethoxyphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione |
InChI |
InChI=1S/C26H29N5O3/c1-4-34-21-12-10-20(11-13-21)29-14-5-6-15-30-22-23(27-25(29)30)28(3)26(33)31(24(22)32)17-19-9-7-8-18(2)16-19/h7-13,16H,4-6,14-15,17H2,1-3H3 |
InChI Key |
HXKUTVSJTKOTGO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=CC(=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6'-Amino-3'-propyl-2'H-7,8-dioxaspiro[bicyclo[3.2.1]octane-2,4'-pyrano[2,3-C]pyrazole]-5'-carbonitrile](/img/structure/B15000740.png)
![N-[3-(acetylamino)-2,4-dimethylphenyl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide](/img/structure/B15000748.png)
![4-({3-[5-(4-Methylphenyl)furan-2-yl]propanoyl}amino)benzoic acid](/img/structure/B15000763.png)
![N-(3-Pyridinylmethyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-2-carboxamide](/img/structure/B15000768.png)
![2-[5-(3-Nitrophenyl)-2H-1,2,4-triazol-3-yl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B15000769.png)
![(4Z)-2-(3,5-dimethoxyphenyl)-4-[2-(4-fluorophenyl)hydrazinylidene]-1,3-oxazol-5(4H)-one](/img/structure/B15000773.png)

![7-(2H-1,3-Benzodioxol-5-yl)-2-(methylamino)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one](/img/structure/B15000790.png)
![2-phenyl-8-(3,4,5-trimethoxyphenyl)-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione](/img/structure/B15000797.png)
![N-[2,5-dioxo-1-(pyridin-3-ylmethyl)-4-(trifluoromethyl)imidazolidin-4-yl]-3,4-dimethoxybenzamide](/img/structure/B15000804.png)
![ethyl 2-(4-cyclohexyl-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl)acetate](/img/structure/B15000812.png)
![3-chloro-N-[1-(3-methoxyphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B15000813.png)
![1'-Amino-1-(2-fluorobenzyl)-2-oxo-1,2-dihydrospiro[indole-3,3'-pyrido[2,1-b][1,3]benzothiazole]-2',4'-dicarbonitrile](/img/structure/B15000814.png)
![4-{4-[(4-fluorobenzyl)oxy]phenyl}-3-(phenylamino)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B15000815.png)
